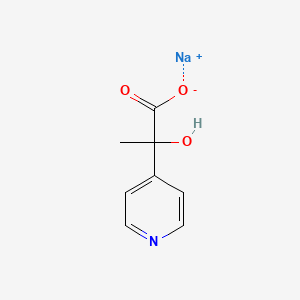
Sodium2-hydroxy-2-(pyridin-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate is a chemical compound with the molecular formula C8H8NNaO3 It is a sodium salt derivative of 2-hydroxy-2-(pyridin-4-yl)propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-2-(pyridin-4-yl)propanoate typically involves the neutralization of 2-hydroxy-2-(pyridin-4-yl)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: In industrial settings, the production of sodium 2-hydroxy-2-(pyridin-4-yl)propanoate may involve large-scale neutralization processes, followed by purification steps such as filtration, evaporation, and recrystallization to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-2-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
- Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate
- Sodium 2-hydroxy-2-(pyridin-3-yl)propanoate
- Sodium 2-hydroxy-2-(pyridin-5-yl)propanoate
Comparison: Sodium 2-hydroxy-2-(pyridin-4-yl)propanoate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with molecular targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications.
Properties
Molecular Formula |
C8H8NNaO3 |
|---|---|
Molecular Weight |
189.14 g/mol |
IUPAC Name |
sodium;2-hydroxy-2-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C8H9NO3.Na/c1-8(12,7(10)11)6-2-4-9-5-3-6;/h2-5,12H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
QLZJROMOPWJBSD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















